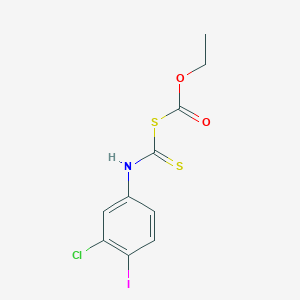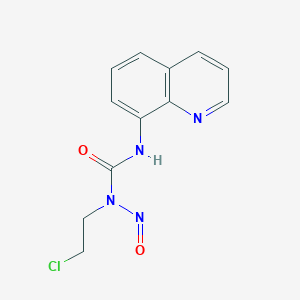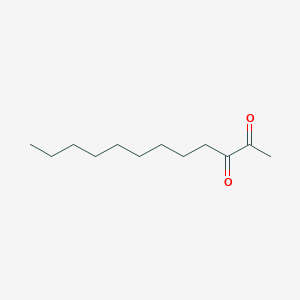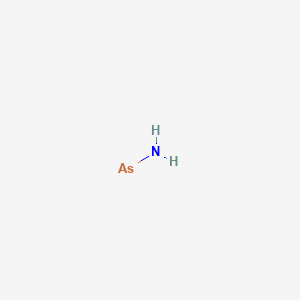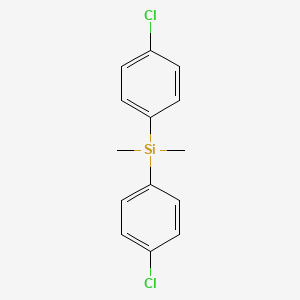
Potassium propanoate--propanoic acid (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium propanoate can be synthesized through the neutralization of propanoic acid with potassium hydroxide. The reaction is straightforward and can be represented as follows:
CH3CH2COOH+KOH→CH3CH2COOK+H2O
This reaction typically occurs at room temperature and does not require any special conditions .
Industrial Production Methods: In industrial settings, potassium propanoate is produced by reacting propanoic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in large reactors, and the product is then crystallized and purified to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium propanoate undergoes various chemical reactions, including:
Neutralization: As mentioned, it is formed by the neutralization of propanoic acid with potassium hydroxide.
Hydrolysis: It can be hydrolyzed back to propanoic acid and potassium hydroxide in the presence of water.
Oxidation: Propanoic acid, the parent compound, can be oxidized to produce carbon dioxide and water.
Common Reagents and Conditions:
Neutralization: Potassium hydroxide or potassium carbonate.
Hydrolysis: Water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Neutralization: Potassium propanoate and water.
Hydrolysis: Propanoic acid and potassium hydroxide.
Oxidation: Carbon dioxide and water.
Applications De Recherche Scientifique
Chemistry: Potassium propanoate is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry .
Biology: In biological research, it is used to study metabolic pathways involving propanoic acid and its derivatives .
Medicine: Potassium propanoate has antimicrobial properties and is used as a preservative in pharmaceuticals .
Industry: It is widely used as a food preservative, represented by the food labeling E number E283 in Europe and by the INS number 283 in Australia and New Zealand .
Mécanisme D'action
Potassium propanoate exerts its antimicrobial effects by inhibiting the growth of mold and bacteria. It disrupts the cell membrane integrity of microorganisms, leading to cell death . The compound targets various metabolic pathways within the microbial cells, ultimately preventing their proliferation .
Comparaison Avec Des Composés Similaires
- Sodium propanoate (Sodium propionate)
- Calcium propanoate (Calcium propionate)
- Propanoic acid
Comparison:
- Sodium propanoate and calcium propanoate are also used as food preservatives and have similar antimicrobial properties. potassium propanoate is preferred in certain applications due to its higher solubility in water .
- Propanoic acid itself is less commonly used directly as a preservative due to its strong odor and corrosive nature .
Potassium propanoate stands out due to its effective antimicrobial properties, high solubility, and ease of production, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
23382-00-5 |
|---|---|
Formule moléculaire |
C6H11KO4 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
potassium;propanoate;propanoic acid |
InChI |
InChI=1S/2C3H6O2.K/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+1/p-1 |
Clé InChI |
UNTOVVPYDPRUQE-UHFFFAOYSA-M |
SMILES canonique |
CCC(=O)O.CCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





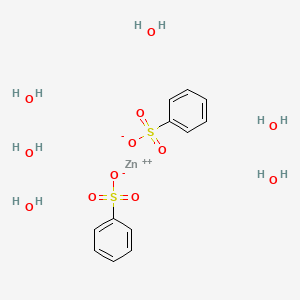

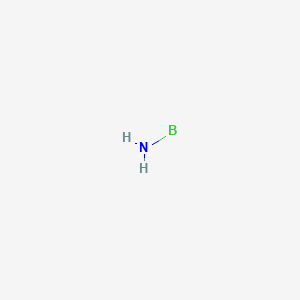
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
